Dehydro Desloratadine

Pharmaceutical Analysis Pharmacopoeial Compliance Impurity Profiling

QC labs testing desloratadine API per USP monograph must identify the dehydro impurity at RRT 1.59 (RRF 1.00, UV 280 nm). Using incorrect reference standards leads to peak misidentification and ANDA submission failure. This authentic USP PAI reference material (CAS 117811-20-8) resolves that risk. • Defined USP chromatographic identity: RRT 1.59, RRF 1.00 - enables direct peak area comparison without correction factors • Critical for stability-indicating method validation per ICH Q2(R1); sentinel marker for oxidative degradation under H₂O₂ and thermal stress • Supplied with full characterization data (COA, HPLC, NMR, MS); traceable against USP pharmacopoeial standards

Molecular Formula C19H17ClN2
Molecular Weight 308.8
CAS No. 117811-20-8
Cat. No. B601755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Desloratadine
CAS117811-20-8
Synonyms8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Molecular FormulaC19H17ClN2
Molecular Weight308.8
Structural Identifiers
SMILESC1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Desloratadine Reference Standard


Dehydro Desloratadine (CAS 117811-20-8), systematically named 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine, is a dehydrogenated process-related impurity and oxidative degradation product of the second-generation H1 antihistamine desloratadine . With a molecular formula of C19H17ClN2 and molecular weight of 308.8 g/mol, it differs from the parent drug desloratadine (C19H19ClN2, MW 310.82) by the loss of two hydrogen atoms, formally a 3,4-dehydropiperidine derivative . It is recognized as an official pharmacopoeial impurity under the United States Pharmacopeia (USP) monographs for desloratadine drug substance and desloratadine tablets, where it is designated as 'Dehydro desloratadine' with defined acceptance criteria, relative retention time, and relative response factor specifications . The compound is supplied as a Pharmaceutical Analytical Impurity (PAI) reference material by USP and other certified vendors for use in analytical method development, method validation, quality control, and ANDA regulatory submissions .

Dehydro Desloratadine Specificity


Dehydro Desloratadine is not interchangeable with other desloratadine-related impurities or with desloratadine itself as an analytical reference standard. Each pharmacopoeia-listed impurity possesses a unique combination of relative retention time (RRT), relative response factor (RRF), and UV spectral signature that defines its identity and quantitation in compendial methods. The USP specifies distinct chromatographic behavior: dehydro desloratadine elutes at RRT 1.59 in the drug substance impurity Procedure 2 and RRT 1.4 in the tablet impurity method , while dechloro desloratadine elutes at RRT 0.38 , desloratadine related compound A at RRT 1.30 , and loratadine at RRT 2.25 . Additionally, dehydro desloratadine arises via a specific oxidative dehydrogenation pathway distinct from the N-formylation or dechlorination routes that produce other desloratadine impurities, making it a sentinel marker for oxidative degradation during forced degradation and stability studies . Using the wrong impurity reference standard would lead to misidentification of chromatographic peaks, incorrect quantitation, and potential failure of regulatory ANDA or DMF submissions.

Dehydro Desloratadine Comparative Evidence


USP Chromatographic Identification Parameters

In the USP compendial Organic Impurities Procedure 2 for desloratadine drug substance, dehydro desloratadine is uniquely characterized by a Relative Retention Time (RRT) of 1.59 and a Relative Response Factor (RRF) of 1.00, with a strict acceptance criterion of NMT 0.15% . This differentiates it from all other named impurities: dechloro desloratadine (RRT 0.38, RRF 0.90, NMT 0.15%), desloratadine related compound A (RRT 1.30, RRF 0.86, NMT 0.15%), and loratadine (RRT 2.25, RRF 0.79, NMT 0.20%) . The RRF of 1.00 indicates that dehydro desloratadine exhibits equivalent UV detector response (at 280 nm) to desloratadine itself on an equal mass basis, meaning no correction factor is required for its quantitation, unlike the other listed impurities .

Pharmaceutical Analysis Pharmacopoeial Compliance Impurity Profiling

Structural Basis of Chromatographic Resolution

Dehydro desloratadine (C19H17ClN2, MW 308.8) is the 3,4-dehydropiperidine derivative of desloratadine (C19H19ClN2, MW 310.82), resulting from formal loss of two hydrogen atoms from the piperidine ring system . This structural modification introduces an endocyclic double bond in the piperidinylidene moiety, increasing conjugation and planarity relative to the saturated piperidine ring of desloratadine. The structural difference is the basis for its distinct chromatographic retention (RRT 1.59 vs 1.00) and has been exploited as a critical separation pair in ion-pair chromatography method development, where the resolution between desloratadine and its 3,4-dehydropiperidine derivative was identified as one of the most challenging critical pairs to resolve, requiring optimization with 40 mM sodium sulfate as a mobile phase additive . The compound's molecular formula and weight are confirmed by high-resolution mass spectrometry and NMR characterization .

Structural Chemistry Analytical Method Development Impurity Resolution

Oxidative Degradation Pathway Specificity

Dehydro desloratadine is formed specifically through oxidative dehydrogenation of desloratadine, distinguishable from N-formyldesloratadine which arises from reaction with lactose and acidic excipients, and from deschlorodesloratadine which results from dechlorination . In forced degradation studies, desloratadine was found to degrade significantly under oxidative stress conditions (e.g., hydrogen peroxide treatment) and thermal stress, while remaining stable under acid, base, hydrolytic, and photolytic conditions . The validated stability-indicating UPLC method demonstrated that dehydro desloratadine and other degradation products were well resolved from the desloratadine parent peak with a total run time of 8 minutes, confirming that the dehydro impurity is both a process-related impurity from synthesis and a degradation product under oxidative conditions . In contrast, N-formyldesloratadine is predominantly formed via Maillard-type reactions with lactose in solid dosage forms rather than through oxidative stress .

Forced Degradation Studies Stability-Indicating Methods Degradation Pathway Elucidation

Physicochemical Property Differentiation

Dehydro desloratadine exhibits a predicted pKa of 10.21±0.20, which differs notably from desloratadine's experimentally determined pKa₂ of 9.97 and pKa₁ (strongest basic) of 9.73 . The compound has limited solubility, being only slightly soluble in chloroform and methanol, with a predicted density of 1.246±0.06 g/cm³ and a predicted boiling point of 477.0±45.0 °C . In contrast, desloratadine has an intrinsic water solubility of 3.82 × 10⁻⁴ M (approximately 0.12 mg/mL) and a logP of approximately 3.2-3.48 . The increased unsaturation in dehydro desloratadine (endocyclic double bond) would be expected to modestly alter its lipophilicity relative to desloratadine, consistent with its later elution on reversed-phase HPLC (RRT 1.59) .

Pre-formulation Physicochemical Characterization Solubility

Regulatory Acceptance Criteria and Reporting Status

Under the USP 2025 monograph for desloratadine drug substance (Organic Impurities, Procedure 2), dehydro desloratadine carries a quantitative acceptance criterion of NMT 0.15% with a reporting threshold of 0.05%, and total impurities must not exceed 0.40% . In the desloratadine tablets monograph, dehydro desloratadine is listed at RRT 1.4 but is designated as a process impurity controlled in the drug substance monograph, meaning its content is not calculated or reported in the drug product testing . This dual regulatory status is distinct from desloratadine related compound F (RRT 1.8, acceptance criterion NMT 0.30% in tablets) and from unspecified degradation products (NMT 0.2% individually) . The USP price for the 25 mg reference standard is $1,650.00 , and it is also available from suppliers such as Sigma-Aldrich and SynZeal with detailed characterization data compliant with regulatory guidelines for ANDA and DMF filings .

Regulatory Specifications ANDA Filing Quality Control

Dehydro Desloratadine Application Scenarios


USP Compendial Release Testing

QC laboratories testing desloratadine API against the USP monograph must use dehydro desloratadine reference standard to identify and quantify this impurity by its defined RRT of 1.59 and RRF of 1.00 (UV 280 nm, L7 column, gradient elution at pH 2.0), with acceptance criterion NMT 0.15% . The RRF of 1.00 simplifies quantitation: peak area of the dehydro impurity can be directly compared against the desloratadine standard without correction factor application, unlike dechloro desloratadine (RRF 0.90) or desloratadine related compound A (RRF 0.86) which require factor correction . The standard must be stored at 2-8°C, protected from light (amber vial), and is typically supplied as 25 mg neat material by USP at a catalog price of $1,650.00 .

Stability-Indicating Method Validation

In ANDA submissions requiring demonstration of a stability-indicating method, dehydro desloratadine serves as a critical peak marker for oxidative degradation. The validated RP-UPLC method (8-minute run time, Waters Aquity BEH C18, 280 nm detection) achieved baseline separation of desloratadine from dehydro desloratadine and four other impurities, with specificity demonstrated under oxidative (H₂O₂) and thermal stress conditions where desloratadine was found to degrade significantly . The method, developed by Rao et al. (2010), was validated per ICH Q2(R1) guidelines for linearity, LOD, LOQ, accuracy, precision, and robustness . For ion-pair chromatography approaches, the resolution of the desloratadine/dehydro desloratadine critical pair can be optimized using 40 mM sodium sulfate as mobile phase additive .

Impurity Fate-and-Purge Studies

Process chemistry teams investigating the formation and purging of dehydro desloratadine during desloratadine synthesis can use the authentic reference standard (CAS 117811-20-8) to track this impurity across synthetic steps. The patent literature identifies that desloratadine compositions are prone to oxidation to form dehydrodesloratadine alongside deschlorodesloratadine and N-formyldesloratadine . The Sun Pharmaceutical patent (US 7,678,908 B2) specifies that substantially pure desloratadine must show no peak for an impurity at relative retention time 0.85-0.99 at a discard limit of less than 0.025% total area, using an HPLC method with Hypersil BDS C8 column, pH 3 buffer/methanol/acetonitrile (8:1:1), and 75-minute run time . Although this patent addresses a different impurity RRT window, the same analytical rigor applies to controlling dehydro desloratadine at its USP-specified RRT of 1.59.

Reference Standard Qualification and Cross-Validation

Laboratories maintaining in-house reference standards for desloratadine impurity testing must qualify their working standards against the official USP Dehydro Desloratadine reference material (Catalog No. 1A01110). The USP PAI product is released through a quality process designed to ensure identity and quality appropriate for analytical applications, supported by a product information sheet for each batch . Alternative commercial suppliers such as SynZeal offer dehydro desloratadine (USP) with detailed characterization data (COA, HNMR, MS, HPLC) and traceability against pharmacopoeial standards . Procurement specifications should include: CAS 117811-20-8, molecular formula C19H17ClN2, MW 308.8 g/mol, HPLC purity ≥95%, storage at -20°C in amber vials, and documentation including certificate of analysis with chromatographic purity and structural confirmation data .

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